molecular formula C10H17NO2 B8615266 4-[di(propan-2-yl)amino]but-2-ynoic acid

4-[di(propan-2-yl)amino]but-2-ynoic acid

Cat. No.: B8615266
M. Wt: 183.25 g/mol
InChI Key: RPNICCPJSKNAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[di(propan-2-yl)amino]but-2-ynoic acid is an organic compound with the molecular formula C10H17NO2 It is characterized by the presence of a diisopropylamino group attached to a but-2-ynoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[di(propan-2-yl)amino]but-2-ynoic acid typically involves the reaction of 2-butynoic acid with diisopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet industrial demands, with considerations for cost-effectiveness, safety, and environmental impact. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[di(propan-2-yl)amino]but-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The diisopropylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted compounds.

Scientific Research Applications

4-[di(propan-2-yl)amino]but-2-ynoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, including drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[di(propan-2-yl)amino]but-2-ynoic acid involves its interaction with specific molecular targets and pathways. The diisopropylamino group may play a role in binding to target molecules, while the but-2-ynoic acid backbone may participate in various chemical reactions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Butynoic acid: A structurally related compound with a similar backbone but lacking the diisopropylamino group.

    4-Dimethylamino-but-2-ynoic acid: Another related compound with a dimethylamino group instead of a diisopropylamino group.

Uniqueness

4-[di(propan-2-yl)amino]but-2-ynoic acid is unique due to the presence of the diisopropylamino group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

4-[di(propan-2-yl)amino]but-2-ynoic acid

InChI

InChI=1S/C10H17NO2/c1-8(2)11(9(3)4)7-5-6-10(12)13/h8-9H,7H2,1-4H3,(H,12,13)

InChI Key

RPNICCPJSKNAEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC#CC(=O)O)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyl lithium in hexane (28.8 mL, 2.5 M in n-hexane) was slowly added to diisopropyl-prop-2-ynyl-amine (10.0 g, 72 mmol) in 70 mL of tetrahydrofuran under nitrogen. The mixture was stirred for 1 hr at −78° C., then dry carbon dioxide was passed through overnight. The resulting solution was poured into water and washed with ethyl acetate. The aqueous layer was evaporated under reduced pressure to give the crude acid. The dry acid was dissolved in methanol, and the insoluble salt was removed via filtration. The filtrate was collected and dried in vacuo to give 11 g of 4-diisopropylamino-but-2-ynoic acid: mass spectrum (m/e): M−H 182.
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